molecular formula C9H10ClF2N B3067607 [1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride CAS No. 1269188-75-1

[1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride

Cat. No.: B3067607
CAS No.: 1269188-75-1
M. Wt: 205.63
InChI Key: MVDPVMYWNRXRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3,5-Difluorophenyl)cyclopropyl]amine hydrochloride (CAS: 176309-00-5) is a halogenated cyclopropylamine derivative with a 3,5-difluorophenyl substituent directly attached to a cyclopropane ring. The amine group is bonded to the cyclopropane, and the compound exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications. It is classified as a research chemical and pharmaceutical intermediate, often utilized in medicinal chemistry for synthesizing bioactive molecules .

Properties

IUPAC Name

1-(3,5-difluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-7-3-6(4-8(11)5-7)9(12)1-2-9;/h3-5H,1-2,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDPVMYWNRXRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Subsequent Cyclization

A foundational approach involves Friedel-Crafts acylation of 3,5-difluorobenzene derivatives. For instance, 3,5-difluorobromobenzene reacts with chloroacetyl chloride in the presence of aluminum trichloride (AlCl₃) to form 2-chloro-1-(3,5-difluorophenyl)ethanone. This intermediate undergoes stereoselective reduction using chiral oxazolidine catalysts, such as (S)-diphenylprolinol, with borane dimethyl sulfide (BH₃·SMe₂) to yield 2-chloro-1-(3,5-difluorophenyl)ethanol. Cyclopropanation is then achieved via a modified Corey-Chaykovsky reaction, where sodium hydride (NaH) and triethyl phosphoacetate facilitate ring closure to form the cyclopropane core.

Key Reaction Conditions :

  • Temperature: 40–110°C
  • Catalysts: AlCl₃ (1.5–2.0 equiv), (S)-diphenylprolinol (5–10 mol%)
  • Yield: 70–81% for acylation; 65–78% for cyclopropanation.

Stereoselective Amination Strategies

Borane-Mediated Asymmetric Reduction

Chiral resolution is critical for bioactive applications. A patented method employs Oppolzer’s sultam as a chiral auxiliary to derivatize the cyclopropane carboxylate intermediate. Subsequent borane-mediated reduction of the ketone group ensures high enantiomeric excess (ee >98%). The resulting alcohol is converted to an amine via a Curtius rearrangement or Hofmann degradation, followed by hydrochloric acid (HCl) treatment to isolate the hydrochloride salt.

Boc Protection-Deprotection Approach

A scalable route involves tert-butoxycarbonyl (Boc) protection of the cyclopropanamine intermediate. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Boc-carbamate is treated with 37% HCl in methanol at 25°C for 2 hours, yielding the hydrochloride salt with 76% efficiency. This method minimizes side reactions and simplifies purification.

Comparative Data :

Method Catalyst Temperature (°C) Yield (%) Purity (%)
Borane reduction (S)-Diphenylprolinol 40–45 78 >99
Boc deprotection HCl/MeOH 25 76 95

Salt Formation and Purification

Hydrochloride Salt Crystallization

The free amine is typically dissolved in methanol, and gaseous HCl is introduced to precipitate the hydrochloride salt. Crystallization from water-methanol mixtures enhances purity (95–99%). For industrial-scale production, antisolvent crystallization using ethyl acetate or diethyl ether is preferred.

Optimized Parameters :

  • Solvent: Methanol/water (4:1 v/v)
  • HCl concentration: 4–6 M
  • Crystallization yield: 85–90%.

Alternative Pathways and Recent Advances

Microwave-Assisted Cyclopropanation

Recent patents describe microwave-assisted synthesis to reduce reaction times. For example, cyclopropanation of 3,5-difluorostyrene derivatives with diazomethane under microwave irradiation (100 W, 80°C) achieves 88% yield in 30 minutes.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic cyclopropanamine esters offers an eco-friendly alternative. Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes the (1R,2S)-enantiomer with 92% ee, though yields remain moderate (50–60%).

Challenges and Industrial Considerations

Stereochemical Purity

Achieving >99% enantiomeric excess requires costly chiral catalysts or multi-step resolutions. Industrial protocols often prioritize cost over purity, accepting 90–95% ee for non-pharmaceutical applications.

Environmental Impact

Traditional methods generate hazardous waste (e.g., AlCl₃, borane complexes). Green chemistry initiatives advocate for catalytic AlCl₃ recycling and aqueous-phase reactions to reduce ecological footprint.

Chemical Reactions Analysis

Ugi Four-Component Reaction

A key synthetic route involves the Ugi reaction to construct cyclopropane-containing intermediates. For example:

  • Starting material : Boc-L-3,5-difluorophenylalanine amide (I-1 ) undergoes condensation with N-methyl-4-aminoanisole to form I-2 .

  • Deprotection : Trifluoroacetic acid removes the Boc group, yielding I-3 .

  • Isocyanide formation : Intermediate I-4 is dehydrated to generate isocyanide I-5 , which reacts with acids, amines, and aldehydes to produce target compounds (I-6~I-23 ) .

Cyclopropanization and Hofmann Degradation

  • Cyclopropanization : Triethyl phosphonoacetate reacts with α,β-unsaturated esters under basic conditions (e.g., NaH or NaO* t*-Bu) to form cyclopropane derivatives (e.g., IV from V ) .

  • Hofmann degradation : The intermediate amide (IV ) undergoes Hofmann degradation with NaOCl/NaOH to yield the primary amine (II ), which is subsequently converted to the hydrochloride salt .

Biocatalytic Asymmetric Reduction

A biocatalytic method employs carbonyl reductase to stereoselectively reduce α,β-unsaturated ketones (e.g., VIV ) in the presence of coenzymes (e.g., NADPH). This method achieves high enantiomeric excess (ee >99%) under environmentally friendly conditions .

Amine Deprotection and Salt Formation

Reaction TypeReagents/ConditionsYieldSource
Boc deprotectionTrifluoroacetic acid (TFA) in CH₂Cl₂85–90%
Hydrochloride formationHCl in methanol/water (25°C, 2 h)76%

Cyclopropane Ring Formation

MethodReagentsSubstrateYieldSource
Phosphonoacetate methodTriethyl phosphonoacetate, NaH (60–80°C)V 65–70%
Ruthenium-catalyzedRu(II) complexes, ethyl diazoacetateStyrene55%

Enzymatic Reduction

EnzymeSubstrateCoenzymeee (%)YieldSource
Carbonyl reductaseVI NADPH>9980–85%

Structural and Stereochemical Considerations

  • Stereoselectivity : The (1R,2S) configuration is critical for biological activity. Asymmetric methods (e.g., enzymatic reduction or CBS reduction ) ensure high enantiomeric purity.

  • Crystallography : X-ray studies confirm the cyclopropane ring geometry and fluorine substitution pattern, which influence reactivity and stability .

Research Challenges and Optimizations

  • Yield improvements : The Hofmann degradation step often suffers from moderate yields (45–50%), necessitating optimization of NaOCl stoichiometry .

  • Green chemistry : Biocatalytic routes reduce reliance on harsh reagents (e.g., NaOCl) and improve sustainability .

Stability and Handling

  • The hydrochloride salt is hygroscopic and requires storage under anhydrous conditions .

  • Decomposition occurs above 200°C, as confirmed by DSC .

Scientific Research Applications

Medicinal Chemistry

1.1 Role as an Intermediate in Drug Synthesis

One of the most significant applications of [1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride is its use as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the preparation of ticagrelor, a drug used for preventing thrombotic events such as heart attacks and strokes. Ticagrelor acts as a P2Y12 receptor antagonist, which is crucial for inhibiting platelet aggregation . The synthesis pathways for CPA.HCl emphasize its importance as a building block for more complex molecules.

1.2 Antidepressant Properties

Research has indicated that cyclopropylamines, including CPA.HCl, may exhibit antidepressant effects. Studies have shown that compounds with similar structures can influence neurotransmitter systems in the brain, which are often targeted by antidepressant medications . This potential application opens avenues for further exploration into novel antidepressants derived from cyclopropylamine derivatives.

Organic Synthesis

2.1 Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving cyclopropanation reactions and subsequent functional group modifications. For example, the compound can be synthesized from 3,4-difluorobenzaldehyde through a series of steps that include aldol condensation and cyclopropanation . The efficiency and environmental impact of these synthetic routes are critical considerations in industrial applications.

2.2 Use in Material Science

Beyond medicinal applications, CPA.HCl has potential uses in material science. Its unique structural properties may allow it to serve as a precursor for creating novel polymers or materials with specific mechanical or thermal properties. Research into the polymerization of cyclopropylamines suggests that they can lead to materials with enhanced stability and performance characteristics .

Case Studies

3.1 Case Study: Synthesis of Ticagrelor

A notable case study involves the efficient synthesis of ticagrelor using this compound as an intermediate. This study highlights the advantages of using CPA.HCl in terms of yield and purity compared to traditional methods that involve more hazardous reagents . The research underscores the compound's role in streamlining drug development processes.

3.2 Case Study: Antidepressant Activity

Another study investigated the antidepressant-like effects of cyclopropylamines in animal models. Results indicated that compounds similar to CPA.HCl could significantly reduce depressive behaviors by modulating serotonin levels in the brain . This finding suggests that further research could lead to new therapeutic agents targeting mood disorders.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryIntermediate for ticagrelor synthesis; potential antidepressant properties
Organic SynthesisVarious synthetic pathways; environmentally friendly methods
Material SciencePotential precursor for novel polymers with enhanced properties

Mechanism of Action

The mechanism of action of [1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights structural variations, substituent effects, and applications of [1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Key Substituents Structural Features Applications Source
This compound 176309-00-5 C₉H₈F₂N·HCl 3,5-difluorophenyl, cyclopropane Rigid cyclopropane with direct amine attachment Pharmaceutical intermediate, CNS research
(1S)-1-(3,5-Difluorophenyl)propylamine hydrochloride 1212812-49-1 C₉H₁₁F₂N·HCl 3,5-difluorophenyl, propyl chain Chiral (S)-configured secondary amine on a flexible chain Medicinal chemistry, chiral synthon
(1-(3,5-Dimethylphenyl)cyclopropyl)methanamine hydrochloride 1152995-99-7 C₁₂H₁₇N·HCl 3,5-dimethylphenyl, cyclopropane Cyclopropane with methylene-amine; electron-donating methyl groups Agrochemical intermediates
(1R)-1-(3,5-Difluorophenyl)ethan-1-amine hydrochloride N/A C₈H₉F₂N·HCl 3,5-difluorophenyl, ethyl chain Chiral (R)-configured secondary amine Synthetic chemistry building block

Key Comparison Points

A. Cyclopropane vs. Alkyl Chain Backbones
  • The cyclopropane core in the target compound introduces rigidity, which may enhance binding affinity to flat enzymatic pockets compared to flexible alkyl chains in (1S)-propylamine and (1R)-ethylamine derivatives .
B. Substituent Effects
  • 3,5-Difluorophenyl : Electron-withdrawing fluorine atoms increase electrophilicity and metabolic stability compared to 3,5-dimethylphenyl (electron-donating), which may accelerate degradation in vivo .
  • Chirality: The (1S)-propylamine derivative’s stereochemistry is critical for enantioselective interactions in drug-receptor binding, a feature absent in the non-chiral cyclopropane-based compound .

Research Findings and Data

Physicochemical Properties (Inferred from Evidence)

Property [1-(3,5-Difluorophenyl)cyclopropyl]amine HCl (1S)-Propylamine HCl (3,5-Dimethylphenyl)cyclopropyl Methanamine HCl
Molecular Weight 209.63 g/mol 207.65 g/mol 175.27 g/mol
Solubility High (HCl salt) Moderate Low (hydrophobic methyl groups)
Storage Dark, dry conditions Ambient (per SynHet) Standard lab conditions

Commercial Availability

  • The target compound is available at 98% purity (CymitQuimica, 2025) , while the (1S)-propylamine derivative is marketed by SynHet for pharmaceutical R&D .

Biological Activity

[1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and structure-activity relationships (SAR) based on recent studies.

Synthesis

The synthesis of this compound involves the cyclization of linear precursors and the introduction of fluorine substituents to enhance biological activity. The compound's structure allows for diverse interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Antiviral Activity

Recent studies have demonstrated that derivatives of phenylalanine, including this compound, exhibit significant antiviral properties. For example, related compounds showed moderate anti-HIV activity with effective concentrations (EC50) ranging from 2.1 to 4.3 μM. These compounds interfere with the assembly process of the HIV capsid protein, crucial for viral stability and maturation .

CompoundEC50 (μM)Mechanism of Action
PF-740.45Inhibits HIV CA protein assembly
[1-(3,5-difluorophenyl)cyclopropyl]amine2.1 - 4.3Disrupts viral maturation

Antitumor Activity

In addition to antiviral effects, this compound has shown promise in antitumor studies. Compounds with similar structures were evaluated in mouse models for various cancers. For instance, a derivative demonstrated a significant reduction in tumor size and improved survival rates in xenograft models .

ModelDose (mg/kg)Tumor Growth Inhibition (%)Median Survival (days)
Ba/F3-JAK2V617F15042% normalizationNot specified
MV4-11 Xenograft50-100Significant increase55

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of fluorine atoms enhances lipophilicity and binding affinity to target proteins. Molecular docking studies indicate that the compound forms crucial interactions with active sites of enzymes and receptors involved in viral replication and tumor growth .

Case Studies

Several case studies highlight the compound's potential:

  • HIV Inhibition : A study demonstrated that modifications to the phenylalanine core can significantly enhance antiviral potency while maintaining metabolic stability.
  • Cancer Models : In vivo studies using mice with human tumor xenografts showed that treatment with derivatives led to substantial decreases in tumor volume and improved overall survival rates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via asymmetric cyclopropane formation using fluorinated benzaldehyde derivatives as starting materials. For example, Friedel-Crafts acylation followed by enantiospecific carbonyl reduction and cyclopropanation is a common approach . Optimization involves adjusting reaction parameters such as temperature (e.g., 0–5°C for cyclopropanation), stoichiometry of ammonia or amine sources, and catalyst loading (e.g., chiral catalysts for enantiomeric purity). HPLC purity data (95–96%) from analogous derivatives suggest post-synthetic purification via recrystallization or column chromatography is critical .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS). For instance, 1^1H NMR signals for cyclopropane protons typically appear as multiplets at δ 1.2–1.8 ppm, while aromatic protons from the 3,5-difluorophenyl group resonate at δ 6.7–7.1 ppm. Purity is assessed via HPLC with UV detection (λ = 254 nm), where ≥95% purity is acceptable for most research applications . Heavy metal contamination (≤20 μg/g) and sulfated ash (≤1.0 mg/g) should be verified per pharmacopoeial standards .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : The hydrochloride salt form improves stability by reducing hygroscopicity. Store under inert gas (e.g., argon) at –20°C in airtight containers to prevent decomposition. Aqueous solutions should be prepared fresh due to potential hydrolysis of the cyclopropane ring under prolonged exposure to moisture .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be controlled during asymmetric synthesis of this compound?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Jacobsen’s catalyst) or chiral auxiliaries. For example, using (R)- or (S)-mandelic acid derivatives during cyclopropanation can direct stereochemistry. ee is quantified via chiral HPLC (e.g., Chiralpak® columns) or 19^{19}F NMR with chiral shift reagents. Recent studies on analogous compounds achieved >98% ee using immobilized catalysts in flow reactors .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can model interactions with biological targets (e.g., serotonin receptors). Molecular docking using software like AutoDock Vina helps predict binding affinities to 5-HT2C_{2C} receptors, guided by structural analogs like tranylcypromine derivatives. Pharmacophore modeling identifies critical features such as the cyclopropane ring’s rigidity and fluorine’s electronegativity for target engagement .

Q. How do structural modifications (e.g., fluorine position, cyclopropane substituents) affect the compound’s pharmacokinetic properties?

  • Methodological Answer : Fluorine at the 3,5-positions enhances metabolic stability by resisting cytochrome P450 oxidation. Comparative studies of 2,4- vs. 3,5-difluoro analogs show improved half-life (t1/2_{1/2}) in vitro. Adding methyl groups to the cyclopropane ring increases lipophilicity (logP), which can be measured via shake-flask experiments. Bioavailability is assessed using Caco-2 cell monolayers for permeability .

Q. What analytical strategies resolve contradictions in reported synthetic yields or purity data?

  • Methodological Answer : Cross-validate results using orthogonal techniques:

  • Yield discrepancies : Replicate reactions under strictly controlled conditions (e.g., glovebox for moisture-sensitive steps).
  • Purity conflicts : Compare HPLC methods (e.g., gradient elution vs. isocratic) and confirm with 1^1H NMR integration of impurity peaks.
  • Steric effects : X-ray crystallography can resolve ambiguities in cyclopropane ring conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.